molecular formula C18H21FN2O2 B2791954 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea CAS No. 1171017-10-9

1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2791954
CAS No.: 1171017-10-9
M. Wt: 316.376
InChI Key: OLXHRDUWCIRQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea is an organic compound that features a urea moiety linked to a 3,5-dimethylphenoxyethyl group and a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea typically involves the reaction of 3,5-dimethylphenol with 2-chloroethyl isocyanate to form the intermediate 2-(3,5-dimethylphenoxy)ethyl isocyanate. This intermediate is then reacted with 4-fluorobenzylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety or the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-bromobenzyl)urea: Similar structure but with a bromine atom instead of a fluorine atom.

    1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

1-[2-(3,5-dimethylphenoxy)ethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-13-9-14(2)11-17(10-13)23-8-7-20-18(22)21-12-15-3-5-16(19)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXHRDUWCIRQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.